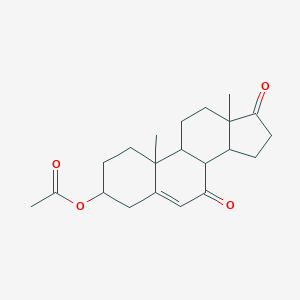

7-Oxodehydroepiandrosterone 3-acetate

描述

7-Oxodehydroepiandrosterone 3-acetate, also known as this compound, is a useful research compound. Its molecular formula is C21H28O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134911. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - 17-Ketosteroids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

7-Keto Naturalean, also known as 7-Oxodehydroepiandrosterone 3-acetate or Androst-5-ene-7,17-dione, 3-(acetyloxy)-, (3beta)-, is a naturally occurring metabolite of the steroid hormone dehydroepiandrosterone (DHEA) . It is a non-steroidal molecule that is produced in the body from DHEA .

Mode of Action

It is believed to interact with thermogenic enzymes, promoting an increase in metabolic rate and energy expenditure . This interaction results in enhanced weight loss when combined with a diet and exercise program .

Biochemical Pathways

7-Keto Naturalean is involved in several biochemical pathways. It is a metabolite of DHEA, which is a precursor to male and female sex hormones . 7-keto naturalean cannot convert back into dhea or other steroid hormones in the body . It is believed to influence energy metabolism by increasing the activity of thermogenic enzymes .

Pharmacokinetics

It is known that as humans age, natural levels of 7-keto begin to decline . This suggests that the body’s ability to metabolize and utilize this compound may change over time.

Result of Action

Clinical studies have shown that 7-Keto Naturalean can promote weight loss in overweight adults when combined with a diet and exercise program . In one study, subjects given 200 mg of 7-Keto Naturalean daily experienced a significant reduction in body weight compared to those given a placebo . No significant changes in blood glucose, hormonal levels, liver enzymes, or renal function were reported .

Action Environment

The efficacy of 7-Keto Naturalean can be influenced by various environmental factors, including diet, exercise, and individual metabolic rate . It is most effective when used in conjunction with a calorie-restricted diet and regular exercise

生化分析

Biochemical Properties

7-Keto Naturalean plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is involved in activating thermogenic enzymes, which are crucial for maintaining optimum thermogenesis or fat-burning activity .

Cellular Effects

7-Keto Naturalean has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase the metabolic rate, which can lead to weight loss .

Molecular Mechanism

The molecular mechanism of action of 7-Keto Naturalean involves its interactions with biomolecules and changes in gene expression. It cannot convert into other steroid hormones in the body and does not affect estrogen, testosterone, or progesterone levels in the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Keto Naturalean change over time. It has been observed that as humans age, natural levels of 7-Keto Naturalean begin to decline .

Metabolic Pathways

7-Keto Naturalean is involved in several metabolic pathways. It interacts with enzymes and cofactors, and it may have effects on metabolic flux or metabolite levels .

生物活性

7-Oxodehydroepiandrosterone 3-acetate, commonly referred to as 7-keto-DHEA, is a metabolite of dehydroepiandrosterone (DHEA) that has garnered attention for its potential biological activities, particularly in the realms of metabolism, weight management, and hormonal regulation. This article reviews the biological activity of 7-keto-DHEA, supported by various studies and findings.

Overview of 7-Keto-DHEA

7-Keto-DHEA is a steroid hormone that does not convert to estrogen or testosterone in the body. It is primarily produced in the adrenal glands and has been marketed as a dietary supplement for weight loss and metabolic enhancement. Unlike its parent compound DHEA, which has significant hormonal effects, 7-keto-DHEA is thought to exert its effects through different mechanisms, particularly in thermogenesis and fat metabolism.

-

Thermogenesis :

- 7-keto-DHEA has been shown to enhance thermogenesis, which is the process of heat production in organisms. This is believed to occur through increased mitochondrial activity and energy expenditure. Studies indicate that it stimulates thermogenic enzymes like mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH), leading to higher metabolic rates and fat oxidation .

-

Hormonal Regulation :

- The compound may influence cortisol levels by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11-HSD1), which converts cortisone to active cortisol. Elevated cortisol is linked to obesity and insulin resistance; thus, 7-keto-DHEA's potential anti-glucocorticoid properties could mitigate these effects .

- Fat Oxidation :

Clinical Studies

- A systematic review indicated that supplementation with 7-keto-DHEA can lead to significant weight loss when combined with a caloric deficit diet and exercise regimen. One study showed an average weight loss of approximately 6 pounds over eight weeks among participants using 7-keto-DHEA compared to placebo .

- In a pharmacokinetic study, subjects taking escalating doses of 3-acetyl-7-oxo-DHEA showed a statistically significant increase in free testosterone levels after treatment, suggesting potential effects on androgenic activity .

| Study | Dosage | Duration | Outcome |

|---|---|---|---|

| Davidson et al. (2000) | 200 mg/day | 8 weeks | Increased free testosterone; no serious adverse effects reported |

| Systematic Review (2022) | Varies | 8 weeks | Significant weight loss compared to placebo |

Safety Profile

The safety profile of 7-keto-DHEA appears favorable based on available studies. Common side effects reported include gastrointestinal discomfort and headaches, but these were generally mild and transient . Long-term safety data remain limited; hence further research is warranted.

Case Studies

- Weight Loss in Obese Adults :

- Effect on Muscle Mass :

科学研究应用

Weight Loss and Metabolic Enhancement

Mechanism of Action:

7-Keto-DHEA is believed to promote weight loss by increasing the resting metabolic rate (RMR) and thermogenesis without converting to steroid hormones like estrogen or testosterone. This unique property allows it to potentially enhance energy expenditure and fat oxidation.

Clinical Studies:

- A randomized, double-blind, placebo-controlled trial involving overweight adults demonstrated that supplementation with 7-Keto-DHEA significantly increased RMR compared to placebo. The study reported an increase of 1.4% during the 7-Keto treatment period, indicating its efficacy in combating the metabolic slowdown often associated with calorie restriction .

- Another systematic review highlighted that out of four studies on 7-Keto-DHEA, two showed significant reductions in body weight and fat percentage, while two indicated increases in RMR. However, the review concluded that further research is necessary to confirm these findings due to variability in study designs .

Body Composition Improvement

Effects on Lean Mass:

7-Keto-DHEA has been investigated for its role in improving lean body mass. Some studies suggest that it may help enhance muscle strength and support body composition changes when combined with exercise regimens.

Case Studies:

- In one study, participants who supplemented with 100 mg of 7-Keto-DHEA twice daily along with a calorie-restricted diet experienced greater weight loss and reductions in body fat percentage compared to those on a placebo . This suggests that 7-Keto-DHEA may not only aid in weight loss but also help preserve lean muscle during caloric deficits.

Hormonal Regulation

Thyroid Function:

Research indicates that 7-Keto-DHEA may influence thyroid hormone levels, particularly T3 (triiodothyronine), which plays a crucial role in regulating metabolism. Increased T3 levels can enhance metabolic rate and energy expenditure.

Research Findings:

- A study noted that participants taking 7-Keto-DHEA exhibited increased levels of T3 without surpassing normal physiological ranges, suggesting a safe enhancement of metabolic activity .

Safety and Tolerability

Adverse Effects:

Overall, studies indicate that 7-Keto-DHEA is well tolerated with minimal adverse effects reported. In clinical trials, no serious side effects were observed, which underscores its potential as a safe supplement for weight management .

Summary Table of Research Findings

化学反应分析

Metabolic Reactions and Pharmacokinetics

Once ingested, 7-oxo-DHEA-3-acetate undergoes rapid enzymatic modification:

- Hydrolysis : Esterases in the liver and plasma cleave the 3β-acetate group, regenerating 7-oxo-DHEA .

- Sulfation : The free 3β-hydroxyl group is sulfated by sulfotransferases to form 7-oxo-DHEA-3β-sulfate, the primary circulating metabolite .

Table 2: Pharmacokinetic Parameters of 7-Oxo-DHEA-3-Acetate

| Parameter | Value (Mean ± SD) | Dose (mg/day) | Source |

|---|---|---|---|

| Plasma half-life (t₁/₂) | 2.17 hours | 100 | |

| Trough concentration | 15.8 ± 2.2 μg/L | 200 | |

| AUC₀–12h | 665 μg·h/L | 100 |

Key Findings:

- Oral administration results in dose-proportional sulfate ester formation .

- No detectable free 7-oxo-DHEA or acetate is observed in plasma, confirming rapid conversion .

Table 3: Stability Under Accelerated Conditions

| Condition | Degradation Products | Stability (%) | Source |

|---|---|---|---|

| pH 1.2 (gastric fluid) | 7-oxo-DHEA | <10 | |

| pH 7.4 (plasma) | 7-oxo-DHEA-3β-sulfate | >90 |

Analytical Derivatization

For gas chromatography-mass spectrometry (GC-MS) analysis, 7-oxo-DHEA-3-acetate is derivatized using trimethylsilyl (TMS) reagents to improve volatility . Common derivatives include:

- Mono-TMS : Reaction with MSTFA (N-methyl-N-trimethylsilyl-trifluoroacetamide) at 60°C for 30 minutes .

- Bis-TMS : Prolonged reaction times yield fully silylated derivatives .

Application in Doping Control:

Biological Interactions

- Thermogenesis : 7-oxo-DHEA metabolites (7α-OH-DHEA, 7β-OH-DHEA) enhance mitochondrial enzyme activity (e.g., sn-glycerol-3-phosphate dehydrogenase), promoting substrate oxidation and heat production .

- Anti-Glucocorticoid Activity : Competitive inhibition of 11β-HSD1 reduces cortisol synthesis, counteracting glucocorticoid-induced insulin resistance .

属性

IUPAC Name |

(10,13-dimethyl-7,17-dioxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMJVQHDZUPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932445 | |

| Record name | 7,17-Dioxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-61-2 | |

| Record name | NSC134911 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,17-Dioxoandrost-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research indicate about the effectiveness of 7-Keto Naturalean™ for weight loss?

A1: The provided research article, "The effect of 7-Keto Naturalean™ on weight loss: A randomized, double-blind, placebo-controlled trial" [], investigates the impact of 7-Keto Naturalean™ on weight loss in humans. The study design, which is considered the gold standard for clinical research, involved randomly assigning participants to receive either 7-Keto Naturalean™ or a placebo. The double-blind aspect means that neither the participants nor the researchers knew who was receiving which treatment, minimizing bias.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。